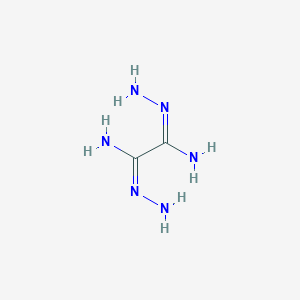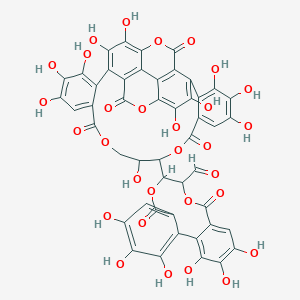![molecular formula C8H20NO3P B031016 [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester CAS No. 137734-62-4](/img/structure/B31016.png)
[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester” is a type of organophosphorus compound. Phosphonic acids, including this compound, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . They are one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains .
Synthesis Analysis
The synthesis of phosphonic acids, such as “[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester”, can be achieved through the McKenna Synthesis. This process involves the preparation of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The use of microwave irradiation has been found to dramatically accelerate this process .Molecular Structure Analysis
Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO(OR)2 groups (where R = alkyl, aryl, or just hydrogen). The phosphorus has a formal charge of +1, the oxygen above it has a formal charge of −1, and the bond between them is single .Chemical Reactions Analysis
Phosphonic acids are prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The reaction of methyl acrylate with diethyl phosphonate is another example of a chemical reaction involving similar compounds .Physical And Chemical Properties Analysis
Esters, including phosphonic esters, are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Direcciones Futuras
Propiedades
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWJPFATBVIYQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CP(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)
